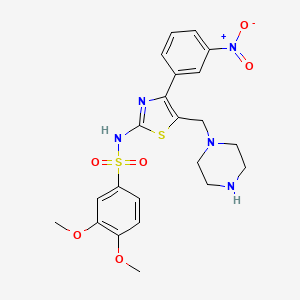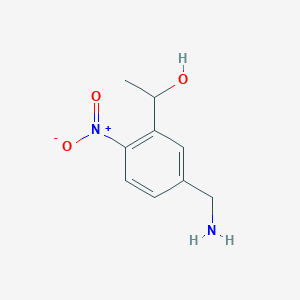![molecular formula C14H12ClN3O2 B8027303 3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester](/img/structure/B8027303.png)
3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester is a heterocyclic compound featuring a pyrrolo[3,4-c]pyridazine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chloro and ester functional groups makes it a versatile intermediate for further chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Pyrrolo[3,4-c]pyridazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Esterification: The carboxylic acid group is esterified using benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrolo[3,4-c]pyridazine core can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of substituted derivatives such as 3-azido-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester.
Reduction: Formation of 3-chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-methanol.
Oxidation: Formation of oxidized derivatives with additional functional groups.
科学的研究の応用
Chemistry
Synthetic Intermediate: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacophore: The compound’s structure can be modified to develop new pharmaceuticals with potential activity against various diseases.
Biological Probes: Used in the development of probes for studying biological pathways.
Industry
Material Science:
作用機序
The mechanism of action of 3-chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and ester groups may play a role in binding to these targets, influencing the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
- 3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid methyl ester
- 3-Bromo-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester
- 5,7-Dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester
Uniqueness
3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester is unique due to the specific positioning of the chloro and ester groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
特性
IUPAC Name |
benzyl 3-chloro-5,7-dihydropyrrolo[3,4-c]pyridazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-13-6-11-7-18(8-12(11)16-17-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNKTKJPCNBEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN=C2CN1C(=O)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methoxy-thiazolo[5,4-b]pyridin-2-ol](/img/structure/B8027253.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8027269.png)
![tert-butyl N-(2-aminoethyl)-N-[1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl]carbamate](/img/structure/B8027273.png)


![2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B8027289.png)

![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide](/img/structure/B8027309.png)


